molecular formula C8H8N2O B1469482 3-Ethoxypicolinonitrile CAS No. 36057-53-1

3-Ethoxypicolinonitrile

Cat. No. B1469482
CAS RN: 36057-53-1
M. Wt: 148.16 g/mol
InChI Key: KFSZBFLQCMUQRV-UHFFFAOYSA-N
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Description

3-Ethoxypicolinonitrile, also known as 3-EPN, is a compound commonly used in scientific research. It is a versatile reagent that can be used in a variety of laboratory experiments. It is an important tool for synthetic organic chemists in the development of novel compounds, and has been used in the synthesis of a variety of compounds including pharmaceuticals, fragrances, and other specialty chemicals. 3-EPN is also used in the study of biochemical and physiological processes, as a reagent for enzymatic assays, and as a building block in the synthesis of polymers.

Scientific Research Applications

Microfluidic Systems in Organic Synthesis

3-Ethoxypicolinonitrile: plays a significant role in the development of microfluidic systems for organic synthesis . These systems offer precise control over reaction conditions, which is crucial for the synthesis of complex organic and organometallic compounds. The compound’s stability and reactivity make it an ideal candidate for microfluidic droplet synthesis, where it can be used to create a variety of functional molecules with high efficiency.

Gold(I)-Catalyzed Cyclization Reactions

The compound is used in gold(I)-catalyzed cyclization reactions to synthesize 3-hydroxy-4-substituted picolinonitriles . This method provides a unique approach to constructing various functional groups, such as amino, methyl, and carboxyl groups, in a single step. The resulting picolinonitriles are valuable intermediates for the synthesis of biologically active molecules.

Synthesis of Trisubstituted Pyridines

3-Ethoxypicolinonitrile: serves as a key intermediate in the synthesis of 2,3,4-trisubstituted pyridines , which are found in many biologically active compounds. Its cyano group allows for the introduction of diverse functional groups, expanding the possibilities for creating new pharmaceuticals and agrochemicals.

Chemical Analysis and Synthesis Tools

Due to its chemical properties, 3-Ethoxypicolinonitrile is utilized in the fabrication of micro/nanofluidic devices for chemical analysis and synthesis . These devices integrate the functions of chemical synthesis and analysis equipment in a compact form, enhancing the performance of chemical and biochemical analysis tools.

Enhanced Organic Reactions

Researchers use 3-Ethoxypicolinonitrile to enhance organic reactions in microfluidic systems. The compound’s reactivity is harnessed to improve the efficiency of organic syntheses, leading to the quick and affordable manufacture of organic molecules with intricate characteristics .

Intermediate for Functional Molecules

The compound is an important intermediate for obtaining functional molecules with Schiff bases, which have applications in the development of new drugs or fuel cells . Its versatility in reactions makes it a valuable asset in the synthesis of complex organic structures.

properties

IUPAC Name

3-ethoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-11-8-4-3-5-10-7(8)6-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSZBFLQCMUQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxypicolinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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